molecular formula C21H21N3O5 B579933 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- CAS No. 1369969-44-7

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-

Cat. No.: B579933
CAS No.: 1369969-44-7
M. Wt: 395.415
InChI Key: CKFVSMPWXAASIQ-INIZCTEOSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine group, an isoxazole ring, and a hydroxypropyl moiety, making it a versatile molecule for research and industrial applications.

Biochemical Analysis

Biochemical Properties

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including protein kinase CK2, which is known for its involvement in various cellular processes such as cell cycle regulation and apoptosis . The compound acts as an inhibitor of protein kinase CK2, thereby modulating its activity and influencing downstream signaling pathways. Additionally, it interacts with other biomolecules, such as nucleic acids and lipids, affecting their structure and function.

Molecular Mechanism

At the molecular level, 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of protein kinase CK2, inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition disrupts various signaling pathways, leading to alterations in cellular processes. Additionally, the compound may interact with other enzymes and receptors, further modulating cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole ring. One common method is the reaction of a suitable amine with a diketone under acidic conditions to form the isoxazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group.

  • Reduction: : The morpholine ring can be reduced to a piperidine ring.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of piperidine derivatives.

  • Substitution: : Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the morpholine group and the hydroxypropyl moiety. Similar compounds might include other isoxazole derivatives or compounds with similar functional groups. the exact structure and substituents can lead to different biological activities and applications.

List of Similar Compounds

  • Isoindole derivatives

  • Morpholine-containing compounds

  • Hydroxypropyl derivatives

Properties

IUPAC Name

2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFVSMPWXAASIQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726915
Record name 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369969-44-7
Record name 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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